molecular formula C23H26N2O5S B2997678 2-Tosyl-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899740-14-8

2-Tosyl-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2997678
CAS No.: 899740-14-8
M. Wt: 442.53
InChI Key: CQJJLXRZEWWVSS-UHFFFAOYSA-N
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Description

2-Tosyl-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a bicyclic heterocyclic compound featuring a partially saturated pyrrolo[1,2-a]pyrazine core. The structure includes a tosyl (p-toluenesulfonyl) group at position 2 and a 3,4,5-trimethoxyphenyl substituent at position 1. This scaffold is synthesized via enantioselective hydrogenation of pyrrolo[1,2-a]pyrazinium salts using iridium catalysts, achieving enantiomeric excess (ee) values up to 95% . The 3,4,5-trimethoxyphenyl moiety is associated with enhanced bioactivity due to its electron-rich aromatic system, while the tosyl group improves stability and solubility. Derivatives of this class exhibit diverse pharmacological properties, including aldose reductase inhibition, histone deacetylase (HDAC) modulation, and anticancer activity .

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c1-16-7-9-18(10-8-16)31(26,27)25-13-12-24-11-5-6-19(24)22(25)17-14-20(28-2)23(30-4)21(15-17)29-3/h5-11,14-15,22H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJJLXRZEWWVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tosyl-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves multiple steps:

    Formation of the Tetrahydropyrrolo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Trimethoxyphenyl Group: This is achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Tosyl-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Tosyl-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Tosyl-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes . The tosyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Pharmacological Activity

  • Aldose Reductase Inhibition : Both the target compound and AS-3201/Ranirestat share structural motifs critical for aldose reductase inhibition, such as aromatic hydrophobic groups (e.g., trimethoxyphenyl or bromo-fluorobenzyl) and hydrogen-bond acceptors (tosyl or spiro-pyrrolidine carbonyls). AS-3201 demonstrates superior potency (IC₅₀ = 11 nM) and clinical relevance .
  • HDAC6 Selectivity: And63, a tetrahydropyrrolo[1,2-a]pyrazine derivative, shows nanomolar inhibition of HDAC6 (IC₅₀ = 33 nM) with >100-fold selectivity over HDAC6. Its fused-ring spacer optimizes interactions with the HDAC6 channel .
  • Anticancer Potential: The (E)-pyrroloquinoxaline analog with a 3,4,5-trimethoxyphenyl group exhibits cytotoxicity against leukemia cell lines (Jurkat, MV4-11), suggesting the trimethoxyphenyl moiety enhances DNA intercalation or tubulin binding .

Substituent Effects on Bioactivity

  • 3,4,5-Trimethoxyphenyl Group: Present in both the target compound and the anti-leukemic pyrroloquinoxaline, this group enhances lipophilicity and π-π stacking, critical for membrane penetration and target binding .
  • Tosyl vs. Spiro-Pyrrolidine : The tosyl group in the target compound improves solubility, whereas AS-3201’s spiro-pyrrolidine enhances conformational rigidity, favoring enzyme inhibition .
  • Electron-Deficient Alkynes : In pseudothree-component syntheses, alkynes like methyl propiolate drive regioselective cyclization, enabling diverse substitution patterns .

Biological Activity

The compound 2-Tosyl-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a synthetic derivative that has garnered interest due to its potential biological activities. This article delves into the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the tetrahydropyrrolo structure and subsequent tosylation. Although specific details on the synthesis of this compound were not found in the search results, related compounds have been synthesized using tosyl chloride as a key reagent in various organic reactions .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of various derivatives related to this compound. For instance, compounds with similar structural motifs exhibited significant cytotoxic effects against several cancer cell lines such as HepG2 (hepatocellular carcinoma), A-594, EC-109, PC-3 (prostate cancer), HCT-116 (colon cancer), and MGC-803 (gastric cancer) cells. The IC50 values for these compounds ranged from 1.38 to 3.21 μM .

CompoundCell LineIC50 (μM)
9HepG21.38
10HepG22.52
11HepG23.21

The mechanism of action for these compounds often involves the inhibition of β-tubulin polymerization. For example, compounds related to the target compound showed significant inhibition percentages compared to podophyllotoxin (a known reference compound), suggesting a similar mode of action through tubulin disruption:

Compound% Inhibition
986.73
1080.51
1169.95

This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Flow cytometry analyses indicated that treatment with these compounds resulted in a significant increase in Annexin-V-positive cells and disturbances in cell cycle phases .

Case Studies

Case Study 1: Cytotoxicity in HepG2 Cells
A study evaluated the cytotoxic effects of a series of synthesized derivatives on HepG2 cells. The most potent derivative demonstrated an IC50 value of 1.38 μM and induced apoptosis through mechanisms involving mitochondrial membrane potential disruption and modulation of apoptotic markers such as Bcl-2 and p53 .

Case Study 2: Tubulin Polymerization Inhibition
Another investigation focused on the relationship between cytotoxicity and tubulin polymerization inhibition. The results indicated that derivatives exhibiting strong antiproliferative activity also significantly inhibited tubulin polymerization, confirming their potential as anti-cancer agents targeting microtubule dynamics .

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